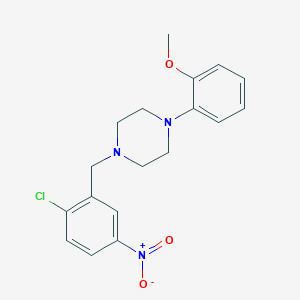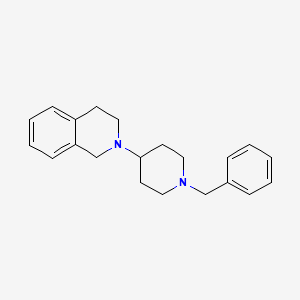![molecular formula C15H16N2O2S B6081435 1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline, also known as MITOQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a mitochondria-targeted antioxidant that has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties that can protect against oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Wirkmechanismus
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline is a mitochondria-targeted antioxidant, which means that it selectively accumulates in mitochondria, the cellular organelles responsible for energy production. This compound acts by scavenging reactive oxygen species (ROS) that are produced during mitochondrial respiration. By reducing ROS levels, this compound can protect against oxidative damage to mitochondrial DNA, proteins, and lipids, which can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress and inflammation, and protect against cell death. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have cardioprotective effects, reducing the risk of heart failure and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature on its properties and potential therapeutic applications. However, this compound has some limitations for lab experiments. Its high lipophilicity can make it difficult to dissolve in aqueous solutions, which can limit its bioavailability. In addition, its mitochondria-targeting properties can make it difficult to study its effects on other cellular organelles.
Zukünftige Richtungen
There are several future directions for research on 1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cardioprotective agent, particularly in the context of heart failure. Finally, there is interest in developing new mitochondria-targeted antioxidants that may have even greater therapeutic potential than this compound.
Synthesemethoden
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline is synthesized by the reaction of 2-methoxyphenol with 2-chloroethyl morpholine, followed by the reaction of the resulting product with 2-mercaptoethylamine. The final product is purified by column chromatography. This synthesis method has been optimized to produce high yields of pure this compound.
Eigenschaften
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-7-9-19-10-8-17)11-20-15-13-4-2-1-3-12(13)5-6-16-15/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCUHXHCZZKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081353.png)
![N-methyl-N-(tetrahydro-3-furanyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6081361.png)
![N-isobutyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6081380.png)
![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B6081381.png)

![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

![6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol](/img/structure/B6081473.png)